molecular formula C11H12N2O B13490861 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile

1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13490861
M. Wt: 188.23 g/mol
InChI Key: MLYVOWGROQUJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-methoxypyridin-2-yl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-14-9-3-6-13-10(7-9)11(8-12)4-2-5-11/h3,6-7H,2,4-5H2,1H3

InChI Key

MLYVOWGROQUJMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2(CCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.